molecular formula C9H10N2O B3032669 2-(4,5-Dihydrooxazol-2-yl)aniline CAS No. 3416-93-1

2-(4,5-Dihydrooxazol-2-yl)aniline

Cat. No. B3032669
CAS RN: 3416-93-1
M. Wt: 162.19 g/mol
InChI Key: FDLSEUGNQNFTFX-UHFFFAOYSA-N
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Description

The compound "2-(4,5-Dihydrooxazol-2-yl)aniline" is a derivative of aniline, which is a pivotal building block in the synthesis of various organic compounds. Aniline derivatives are known for their versatility in the field of organic chemistry, serving as precursors for the synthesis of dyes, pharmaceuticals, and polymers. The presence of the dihydrooxazolyl group in the compound suggests that it may exhibit unique chemical properties and reactivity patterns that could be exploited in the synthesis of novel materials or biologically active molecules.

Synthesis Analysis

The synthesis of aniline derivatives typically involves the functionalization of the aniline moiety or the construction of the aniline ring itself. For instance, the synthesis of novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit involves SN2-Ar aminations, N-acylations, and Williamson etherifications, demonstrating the chemical manipulations possible with aniline derivatives . Similarly, the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives for anti-tubercular activity showcases the use of aromatic ketones and aldehydes, followed by condensation reactions to introduce the oxazolyl group .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be quite complex, especially when part of larger systems such as dendrimers or when additional functional groups are present. For example, the dendrimers studied in paper exhibit a variety of core structures and central building blocks, leading to diverse macromolecular shapes in solution. The structural features of these compounds are often elucidated using techniques such as DFT calculations, NMR, IR spectroscopy, and TEM analysis .

Chemical Reactions Analysis

Aniline derivatives can participate in a wide range of chemical reactions. The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides, highlighting the reactivity of the aniline NH2 group . Additionally, the Schiff base formation in the synthesis of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl] methylene] aniline derivatives indicates the ability of aniline derivatives to engage in condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by the substituents attached to the aniline ring. For example, the electrochemical synthesis of a polymer based on a thieno[3,4-b][1,4]dioxin-substituted aniline demonstrates the impact of the substituent on the polymer's conductivity and its application in dye-sensitized solar cells . The synthesis of a disulfide-containing aniline derivative reveals the redox potential of the disulfide bond, which can be exploited in copolymerization reactions .

Scientific Research Applications

Catalytic Transfer Hydrogenation

  • Application : 2-(4,5-Dihydrooxazol-2-yl)aniline derivatives are used in catalytic transfer hydrogenation reactions, specifically in the synthesis of ruthenium complexes for nitroarene reduction to anilines. These reactions are environmentally benign and avoid harsh conditions (Jia et al., 2018).

Polymer Synthesis for Solar Cells

  • Application : Derivatives of 2-(4,5-Dihydrooxazol-2-yl)aniline are involved in the electrochemical synthesis of novel polymers. These polymers are used in the fabrication of dye-sensitized solar cells, showing higher energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Ethylene Polymerization

  • Application : Compounds containing 2-(4,5-Dihydrooxazol-2-yl)aniline are used in the synthesis of titanium complexes, which demonstrate moderate activity in ethylene polymerization. These complexes contribute to the production of polyethylene with varying molecular weights (Hafeez et al., 2015).

Catalysis in Cross-Coupling Reactions

  • Application : 2-(4,5-Dihydrooxazol-2-yl)aniline based ligands are synthesized for their use in Pd(II) complexes. These complexes are efficient catalysts in cross-coupling reactions, crucial in the production of unsymmetrical ketones and biaryls (Sudharsan et al., 2018).

Electrochromic Materials

  • Application : Novel donor-acceptor systems using derivatives of 2-(4,5-Dihydrooxazol-2-yl)aniline are synthesized for electrochromic applications. These materials demonstrate high optical contrasts and fast switching speeds, making them suitable for use in near-infrared electrochromic devices (Li et al., 2017).

Synthesis of Novel Antimicrobial Agents

  • Application : Derivatives of 2-(4,5-Dihydrooxazol-2-yl)aniline are synthesized for potential use as antimicrobial agents. These novel compounds have been evaluated for their antimicrobial activity, offering new avenues in the development of antimicrobial therapies (Habib et al., 2013).

Safety And Hazards


  • Toxicity : As with any aromatic amine, caution is necessary due to potential toxicity.

  • Handling : Proper handling procedures should be followed to avoid skin contact or inhalation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Research on 2-(4,5-Dihydrooxazol-2-yl)aniline could explore:



  • Biological Activity : Investigate its potential as a drug candidate or catalyst.

  • Derivatives : Synthesize derivatives with modified functional groups.

  • Applications : Explore applications in materials science or organic synthesis.


Please note that this analysis is based on available information, and further studies may reveal additional insights. For detailed references and peer-reviewed papers, you can refer to the provided links12345.


properties

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSEUGNQNFTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443646
Record name 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-Dihydrooxazol-2-yl)aniline

CAS RN

3416-93-1
Record name 2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
Y Kommagalla, N Chatani - Organic letters, 2019 - ACS Publications
The cobalt-catalyzed chelation-assisted C–H iodination of aromatic amides using molecular iodine as an iodinating reagent is reported. The reaction is carried out in an atmosphere of …
Number of citations: 23 pubs.acs.org
FP Hu, MM Zhang, GS Huang - New Journal of Chemistry, 2021 - pubs.rsc.org
A Lewis-acid-promoted cyclization reaction of benzoyl chlorides with 2-(4,5-dihydrooxazol-2-yl)anilines, which can offer a series of N3-chloroethyl quinazolinones, is disclosed. The …
Number of citations: 1 pubs.rsc.org
WCC Lee, Y Shen, DA Gutierrez, JJ Li - Organic letters, 2016 - ACS Publications
2-Aminophenyl-1H-pyrazole was discovered as a removable bidentate directing group for copper-mediated aerobic oxidative C(sp 2 –H) bond amidation and sulfonamidation. When Cu…
Number of citations: 61 pubs.acs.org
S Li, D Li, T Xiao, SS Zhang, Z Song… - Journal of agricultural …, 2016 - ACS Publications
Chirality greatly influences the biological and pharmacological properties of a pesticide and will contribute to unnecessary environmental loading and undesired ecological impact. No …
Number of citations: 89 pubs.acs.org
Y Wang, T Wang, X Wang, L Liu, G Mao - Transition Metal Chemistry, 2021 - Springer
A new route to bidentate amide directing groups has been developed via the palladium(II)-catalyzed aminocarbonylation. Under atmospheric carbon monoxide pressure, using …
Number of citations: 0 link.springer.com
OA Mukhina, AG Kutateladze - Journal of the American Chemical …, 2016 - ACS Publications
2-(o-Amidophenyl)oxa- and -thiazolines undergo excited-state intramolecular proton transfer (ESIPT), generating aza-o-xylylenes capable of intramolecular [4+2] and [4+4] …
Number of citations: 48 pubs.acs.org
S Maity, P Dolui, R Kancherla, D Maiti - Chemical science, 2017 - pubs.rsc.org
Unactivated acyclic internal aliphatic olefins are often found to be unreactive in conventional alkenylation reactions. To address this problem, a cobalt catalyzed allylic selective …
Number of citations: 92 pubs.rsc.org
RA Jagtap, SB Ankade, RG Gonnade… - New Journal of …, 2021 - pubs.rsc.org
We describe the synthesis of new NNN-oxazolinyl-pincer nickel complexes and their application in the transfer hydrogenation of ketones. Achiral NNN-ligands, R′2-oxazolinyl-2-C6H4-…
Number of citations: 2 pubs.rsc.org
X Li, B Zhou, J Zhang, M She, S An, H Ge, C Li, B Yin… - 2012 - Wiley Online Library
Tandem reactions of nitriles with 2‐aminoethanethiol hydrochloride or amino alcohols in the presence of a catalytic amount of cupric methacrylate (Cu II 2 L 4 , L = methacrylate) were …
OM Antypenko, SV Kholodnyak, KP Schabelnyk… - Chemistry of …, 2017 - Springer
This review offers summary and analysis of the data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016. It is shown, that they act as effective 1,5-nucleophiles in …
Number of citations: 3 link.springer.com

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